molecular formula C17H16ClFO B3023896 3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone CAS No. 898750-70-4

3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone

Cat. No.: B3023896
CAS No.: 898750-70-4
M. Wt: 290.8 g/mol
InChI Key: JICBJQYBPLAJLB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methyl groups on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the ketone group into a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylbenzoic acid.

    Reduction: 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropanol.

    Substitution: 3-(3-Methoxy-5-fluorophenyl)-2’,5’-dimethylpropiophenone.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylbenzene
  • 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylbenzoic acid
  • 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropanol

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the propiophenone backbone, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)16(7-11)17(20)6-5-13-8-14(18)10-15(19)9-13/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBJQYBPLAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644956
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-70-4
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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